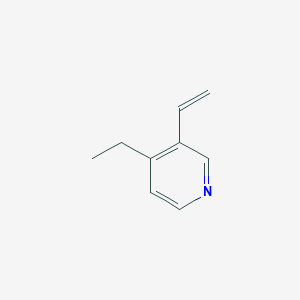

4-Ethyl-3-vinylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

3-ethenyl-4-ethylpyridine |

InChI |

InChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h4-7H,2-3H2,1H3 |

InChI Key |

UNBQTTRJOGXRDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NC=C1)C=C |

Origin of Product |

United States |

Polymerization Science of 4 Ethyl 3 Vinylpyridine and Its Derivatives

Homopolymerization Mechanisms of Vinylpyridines

The homopolymerization of vinylpyridines can be achieved through various mechanisms, with free radical polymerization being a common approach. Understanding the kinetics and control of these processes is crucial for tailoring the properties of the resulting polymers.

Free Radical Polymerization Kinetics and Control

The free radical polymerization of vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), involves the standard steps of initiation, propagation, and termination. The kinetics of these reactions can be influenced by factors such as monomer concentration, initiator concentration, and temperature. For instance, the polymerization of 2-vinyl pyridine (B92270) photosensitized with azobisisobutyronitrile (AIBN) at 25°C shows a linear relationship between the rate of polymerization and the square root of both the initiator concentration and the light intensity.

The rate constants for propagation (kp) and termination (kt) are key parameters in understanding the polymerization kinetics. For 2-vinyl pyridine, these values have been determined to be approximately 186 L·mol⁻¹·s⁻¹ and 3.3 x 10⁷ L·mol⁻¹·s⁻¹, respectively. However, the polymerization of vinylpyridines can be complicated by side reactions. For example, a dark rate of polymerization occurs in the presence of air, which is thought to involve the formation of peroxides. Furthermore, the basicity of the pyridine nitrogen can lead to interactions that affect the polymerization process.

Control over the polymerization is essential for producing polymers with desired molecular weights and low polydispersity. While conventional free radical polymerization often leads to polymers with broad molecular weight distributions, advancements in polymerization techniques have provided greater control.

Controlled Radical Polymerization Techniques for Poly(vinylpyridines)

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers, including poly(vinylpyridines). These methods allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.

Nitroxide-mediated polymerization (NMP) is a CRP technique that utilizes nitroxide radicals, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), to reversibly cap the growing polymer chains. cmu.eduacs.org This reversible termination establishes an equilibrium between active (propagating) and dormant species, allowing for controlled chain growth.

The NMP of 4-vinylpyridine (4VP) using TEMPO has been shown to proceed in a pseudo-living manner, yielding poly(4-vinylpyridine) (P4VP) with low polydispersity (PDI in the range of 1.02–1.50). cmu.eduacs.orgacs.org An interesting aspect of the TEMPO-mediated polymerization of 4VP is that the rate of polymerization is primarily governed by autoinitiation and is not significantly influenced by the initial nitroxide concentration. cmu.eduacs.org However, the molecular weight of the resulting polymer is inversely related to the initial nitroxide concentration. cmu.edu Temperature also plays a crucial role, with an increase in temperature leading to an acceleration of the polymerization rate. cmu.eduacs.org

Similarly, the NMP of 3-vinylpyridine (B15099) (3VP) has been successfully demonstrated, producing well-defined polymers. cmu.edu The polymerization of 2-vinylpyridine (2VP) has also been studied using NMP, where the addition of acetic anhydride at 95°C was found to be beneficial for achieving linear poly(2-vinylpyridine) with a narrow molecular weight distribution. researchgate.net

Table 1: NMP of Vinylpyridines

| Monomer ↕ | Mediator ↕ | PDI Range ↕ | Key Findings ↕ |

|---|---|---|---|

| 4-Vinylpyridine (4VP) | TEMPO | 1.02–1.50 | Polymerization rate is independent of nitroxide concentration, while molecular weight is inversely proportional to it. cmu.eduacs.org |

| 3-Vinylpyridine (3VP) | TEMPO | Low | Successful synthesis of well-defined P3VP. cmu.edu |

| 2-Vinylpyridine (2VP) | TEMPO | Narrow | Addition of acetic anhydride improves control. researchgate.net |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that employs a chain transfer agent (CTA) to control the polymerization. The first successful RAFT polymerizations of 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) were conducted under bulk conditions using cumyl dithiobenzoate (CDB) as the CTA and AIBN as the initiator at 60 °C. acs.orgmst.edu These polymerizations exhibited a linear increase in number-average molecular weight (Mn) with conversion and a pseudo-first-order rate plot, indicative of a controlled process. acs.org The resulting homopolymers had PDIs between 1.10 and 1.25, significantly lower than the theoretical limit for conventional free radical polymerization. acs.org

A key advantage of RAFT polymerization is its ability to synthesize block copolymers with high blocking efficiency. For example, poly(2VP-b-4VP) and poly(4VP-b-2VP) diblock copolymers have been successfully prepared by chain extending the respective homopolymer macro-CTAs. acs.org

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that has been extensively used for the controlled polymerization of a wide range of monomers, including vinylpyridines. iarjset.com ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper, which abstracts a halogen atom from a dormant species to generate a radical that can propagate. acs.org

The successful ATRP of 4-vinylpyridine (4VP) has been reported in aqueous media at 30 °C. acs.org For basic and nucleophilic monomers like 4VP, the use of a chloride-based initiating/catalytic system is crucial to achieve good control and a narrow molecular weight distribution. acs.org The choice of ligand for the copper catalyst is also important; for example, the Cu(I)Cl complexes of N,N,N',N'',N''',N'''-hexamethyltriethylenetetramine or tris(2-pyridylmethyl)amine (TPMA) have been shown to be effective catalysts. acs.org

In recent years, there has been a growing interest in developing metal-free ATRP methods to avoid potential metal contamination in the final polymer product. cmu.edu Photoinitiated metal-free ATRP has emerged as a promising alternative. The UV light-mediated metal-free polymerization of 4VP has been successfully achieved using organic photocatalysts such as 10-(pyren-1-yl)-10H-phenothiazine (PPTh) and pyrene. researchgate.net This method allows for the preparation of P4VP with narrow polydispersity and high conversions in both protic and aprotic media at ambient temperature. researchgate.net Another approach involves visible light photocatalysis, where Rhodamine B has been used as an organic photocatalyst for the surface-initiated metal-free photoinduced ATRP of 4VP from silica (B1680970) nanoparticles. acs.org

Table 2: ATRP of Vinylpyridines

| Monomer ↕ | Method ↕ | Catalyst/System ↕ | Key Findings ↕ |

|---|---|---|---|

| 4-Vinylpyridine (4VP) | Conventional ATRP | Cu(I)Cl with various ligands | Chloride-based system is essential for good control in aqueous media. acs.org |

| 4-Vinylpyridine (4VP) | Metal-Free Photoinitiated ATRP | PPTh or Pyrene (UV light) | Enables synthesis of well-defined P4VP without metal catalysts. researchgate.net |

| 4-Vinylpyridine (4VP) | Metal-Free Photoinitiated ATRP | Rhodamine B (Visible light) | Successful surface-initiated polymerization from silica nanoparticles. acs.org |

Copolymerization Studies of 4-Ethyl-3-vinylpyridine Analogs

The copolymerization of vinylpyridine analogs, such as 4-vinylpyridine and 2-vinylpyridine, with other monomers opens up possibilities for creating materials with a wide range of properties. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer.

For instance, the copolymerization of 4-vinylpyridine with styrene (B11656) has been extensively studied. Block copolymers of styrene and 4-vinylpyridine can be synthesized by living anionic polymerization or by controlled radical polymerization techniques like NMP and ATRP. researchgate.netpolymersource.caresearchgate.net These block copolymers are of great interest due to their ability to self-assemble into various nanostructures.

The copolymerization of 2-vinylpyridine with styrene has also been investigated using NMP. researchgate.net In this system, an azeotropic composition was found at a molar fraction of 2VP in the feed of 0.65. researchgate.net

Furthermore, the copolymerization of vinylpyridines with methacrylates, such as methyl methacrylate (MMA) and tert-butyl methacrylate, has been explored. researchgate.netnih.govmdpi.com Diblock copolymers of 2-vinylpyridine and methyl methacrylate (P2VP-b-PMMA) have been synthesized via living anionic polymerization. researchgate.net The surface morphologies of these copolymer films can be controlled by factors such as the molar mass of the blocks and the casting solvent. nih.gov Statistical copolymers of 2-vinylpyridine and tert-butyl methacrylate have been prepared by NMP, which can then be hydrolyzed to yield dual pH- and temperature-responsive copolymers. mdpi.com

Lack of Publicly Available Research Data on the Polymerization of this compound

Following a comprehensive search of scholarly articles, academic publications, and research databases, it has been determined that there is a significant lack of publicly available scientific literature focusing on the polymerization and copolymerization of the specific chemical compound “this compound.”

The initial research strategy was designed to locate detailed experimental data and findings necessary to construct an in-depth scientific article as per the user's structured outline. This included searching for information on:

The determination of reactivity ratios for this compound in various copolymer systems.

The application of specific analytical methodologies such as the Fineman-Ross, Kelen-Tudos, and Error-in-Variables methods to copolymers of this compound.

Statistical models describing the copolymer sequence distribution for polymers containing this compound.

Specific comonomer systems, particularly with styrene.

Despite a thorough investigation, no studies containing the requisite data for "this compound" could be identified. The available body of research in polymer science extensively covers related vinylpyridine monomers, such as 4-vinylpyridine and 2-vinylpyridine, and details their polymerization behavior and copolymerization characteristics with monomers like styrene and various acrylates. However, this information does not fall within the strict scope of the requested subject.

Given the explicit instruction to focus solely on "this compound" and to not introduce any information that falls outside this specific topic, it is not possible to generate the requested article. To do so would require extrapolating data from analogous but chemically distinct compounds, which would be scientifically unsound and would violate the core requirements of the user's request.

Therefore, until research on the polymerization science of this compound is conducted and published in the scientific literature, the creation of a detailed and accurate article on this specific subject remains unfeasible.

Specific Comonomer Systems in Vinylpyridine Copolymerization

Acrylate and Methacrylate Copolymerization with Vinylpyridines

The copolymerization of vinylpyridines, such as 4-vinylpyridine (4VP) and 2-vinylpyridine (2VP), with acrylate and methacrylate monomers is a significant area of research in polymer science. These copolymers combine the properties of both monomer classes, leading to materials with tunable characteristics. The reactivity ratios of the monomers, which describe the relative reactivity of a propagating chain ending in one monomer unit towards the same or the other monomer, are crucial parameters in these copolymerizations.

Statistical copolymers of 2-vinylpyridine (VP) with oligo(ethylene glycol) methyl ether methacrylates have been synthesized via free radical polymerization. The reactivity ratios for these copolymerizations were determined using methods such as the Finemann–Ross and Kelen–Tüdos graphical methods researchgate.net. For the copolymerization of methyl methacrylate (MMA) with 4-vinylpyridine (4VP), studies have determined the monomer reactivity ratios using both linearization methods and nonlinear models, suggesting a random copolymerization behavior nih.gov. The synthesis of poly(4-vinylpyridine-co-methyl methacrylate) has been reported, highlighting its potential applications acs.org.

The kinetics of these copolymerizations can be influenced by various factors, including the solvent. For instance, the copolymerization kinetics of acrylate-methacrylate systems can be affected by solvent polarity, which influences hydrogen-bonding and, consequently, the propagation rate coefficients and reactivity ratios mdpi.com.

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), have been employed to synthesize well-defined poly(4-vinylpyridine) and its copolymers acs.org. These methods allow for control over molecular weight and dispersity. For example, well-defined poly(4-vinylpyridine) has been obtained using ATRP with PECl as an initiator and CuCl/Me6TREN as the catalyst system acs.org.

The resulting copolymers of vinylpyridines and acrylates/methacrylates find applications in various fields due to their combined properties, such as the pH-responsiveness of the vinylpyridine units and the mechanical and thermal properties of the acrylate/methacrylate units.

Table 1: Reactivity Ratios for the Copolymerization of Vinylpyridines with Acrylate and Methacrylate Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate | 4-Vinylpyridine | 0.559 | 1.286 | Free Radical (Kelen-Tudos) | nih.gov |

| Methyl Acrylate | 4-Vinyl Pyridine | 0.18 | 1.77 | Free Radical | nih.gov |

| n-Butyl Acrylate | 2-Vinylpyridine | 2.50 ± 0.50 | 0.10 ± 0.04 | Not Specified | nih.gov |

N-Substituted Maleimide and Acrylamide Copolymerization

The copolymerization of vinylpyridines with N-substituted maleimides and acrylamides offers a pathway to synthesize functional polymers with a range of properties. While the copolymerization of vinylpyridines with N-substituted maleimides is not extensively documented in readily available literature, the copolymerization with acrylamide has been a subject of study.

Copolymers of acrylamide (AM) and 4-vinylpyridine (4VP) have been synthesized through radical adiabatic copolymerization in aqueous solutions researchgate.netacs.org. These copolymers, poly(AM-co-4VP), have been characterized using various techniques, including 1H NMR, 13C NMR, and UV-visible spectroscopy researchgate.net. The presence of the 4-vinylpyridine units can be confirmed by a characteristic UV absorption at around 256-258 nm researchgate.netacs.org. The molecular weights of these copolymers have been determined by methods such as gel permeation chromatography (GPC) and viscometry researchgate.netacs.org.

The physicochemical properties of these copolymers are influenced by the composition of the comonomers and environmental factors like pH researchgate.net. For instance, the incorporation of 4VP imparts pH-responsive behavior to the copolymer. The pyridine groups can be quaternized, leading to cationic polyelectrolytes acs.org. The quaternization of P(AM-co-4-VP) has been achieved using various alkyl bromides, resulting in cationic polyacrylamides containing quaternary pyridine alkylbromide chains nih.govacs.org.

The synthesis conditions for these copolymers can be tailored to achieve desired properties. For example, in the radical copolymerization of AM and 4VP, ammonium persulfate is often used as an initiator in an aqueous medium researchgate.netacs.org. The resulting copolymers can exhibit surfactant-like behavior in aqueous solutions, as studied by surface tension measurements researchgate.net.

Table 2: Synthesis and Characterization of Acrylamide-co-4-vinylpyridine Copolymers

| Synthesis Method | Initiator | Solvent | Characterization Techniques | Key Findings | Reference |

|---|---|---|---|---|---|

| Radical Adiabatic Copolymerization | Ammonium Persulfate | Water | 1H NMR, 13C NMR, UV-Vis, GPC, Viscometry, Conductimetry, Tensiometry | Synthesized copolymer exhibits surfactant behavior. | researchgate.net |

Polymer Architecture Design and Synthesis

The design and synthesis of specific polymer architectures containing vinylpyridine moieties allow for the creation of materials with highly controlled structures and functionalities. These architectures include block copolymers, core-shell particles, graft copolymers, and semi-interpenetrating polymer networks.

Block Copolymer Synthesis and Microstructure Formation

Block copolymers containing poly(vinylpyridine) (PVP) segments are of significant interest due to their ability to self-assemble into well-ordered nanostructures. Various controlled polymerization techniques are employed for their synthesis, including living anionic polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP).

Living anionic polymerization is a classic and effective method for producing well-defined block copolymers with P2VP or P4VP segments nih.gov. This technique allows for the synthesis of block copolymers with predictable molecular weights and low polydispersity. For instance, poly(styrene-b-4-vinyl pyridine) can be prepared by living anionic polymerization in THF at low temperatures mdpi.com. Similarly, the block copolymerization of 4-vinylpyridine with tert-butyl methacrylate has been successfully carried out using this method nih.gov.

RAFT polymerization is another versatile technique for synthesizing vinylpyridine-containing block copolymers. It has been used to prepare poly(2-vinylpyridine-b-4-vinylpyridine) and poly(styrene-b-vinylpyridine) diblock copolymers with good control over the molecular architecture nih.gov. RAFT-mediated polymerization-induced self-assembly (PISA) has also been utilized to create well-defined, high molecular weight PVP-b-PS diblock copolymers mdpi.com.

ATRP has been employed to synthesize star block copolymers, such as four-arm star block copolymers of poly(styrene)-b-poly(2-vinyl pyridine) researchgate.net.

The self-assembly of these block copolymers leads to the formation of various microstructures, including spheres, cylinders, and lamellae, depending on the block composition and volume fraction acs.orgnih.govpolysciences.com. These ordered nanostructures have potential applications in areas such as nanolithography and drug delivery. For example, thin films of poly(4-vinylpyridine)-containing block copolymers can form hexagonally packed cylinders perpendicular to a surface acs.org. The morphology of these microstructures can be influenced by factors such as the casting solvent polysciences.com.

Table 3: Synthesis Methods for Vinylpyridine-Containing Block Copolymers

| Polymer Architecture | Synthesis Method | Comonomers | Resulting Microstructure | Reference |

|---|---|---|---|---|

| Diblock Copolymer | Living Anionic Polymerization | Styrene, 4-Vinylpyridine | Spheres, Cylinders, Lamellae | mdpi.compolysciences.com |

| Diblock Copolymer | RAFT Polymerization | 2-Vinylpyridine, 4-Vinylpyridine | Not specified | nih.gov |

| Diblock Copolymer | RAFT Dispersion Polymerization | Vinylpyridine, Styrene | Spheres, Cylinders | mdpi.com |

| Four-Arm Star Block Copolymer | ATRP | Styrene, 2-Vinylpyridine | Cylinders, Lamellae | researchgate.net |

Core-Shell Particle Architectures Incorporating Vinylpyridine Moieties

Core-shell particles that incorporate vinylpyridine moieties are a class of functional materials with applications ranging from catalysis to stimuli-responsive systems. These particles typically consist of a core made of a material like polystyrene or silica, and a shell containing poly(vinylpyridine).

One method to synthesize these particles is through free-radical dispersion copolymerization. For example, cross-linked core-shell particles have been prepared by the copolymerization of 4-vinylpyridine with polystyrene macromonomers in nonaqueous media researchgate.net. In this system, the polystyrene macromonomers act as both comonomers and stabilizers, and the particle size can be controlled by adjusting the reaction conditions researchgate.net.

Another approach involves a multi-step process where poly(vinylpyridine) microgel particles are first adsorbed onto oppositely charged core particles, such as silica spheres. This is followed by seeded growth, where a mixture of vinylpyridine and a cross-linker is polymerized onto the core, forming a thick, pH-responsive shell acs.orgmdpi.com. The resulting polymer shell can swell and de-swell in response to changes in pH acs.orgmdpi.com.

Emulsion polymerization is also a common technique for preparing core-shell particles. Polystyrene latex particles with surface-functional basic groups have been synthesized via emulsion polymerization using 4-vinylpyridine as a functional comonomer. These particles can then be coated with a silica shell through a sol-gel process, resulting in poly(styrene-co-4-vinylpyridine)/SiO2 nanocomposite particles with a core-shell morphology nih.govresearchgate.net. Similarly, poly(butadiene-styrene-vinyl pyridine) has been used as a seed emulsion to prepare core-shell nanoparticles with a poly(acrylonitrile-butadiene) shell via intermittent seeded emulsion polymerization mdpi.com.

A "hydrothermal wrapping" technique has been developed to create pH-sensitive core-shell carbon nanomaterials by wrapping negatively charged carbon nanoparticles with a poly(4-vinylpyridine) cationomer acs.org.

The incorporation of vinylpyridine into the shell of these particles imparts functionality, particularly pH-responsiveness, which is useful for applications such as controlled release and sensing nih.govacs.orgacs.org.

Table 4: Methods for Synthesizing Core-Shell Particles with Vinylpyridine

| Core Material | Shell Material/Monomer | Synthesis Method | Key Features of Particles | Reference |

|---|---|---|---|---|

| Polystyrene | 4-Vinylpyridine, Cross-linker | Free-Radical Dispersion Copolymerization | Cross-linked, well-defined size | researchgate.net |

| Silica | Poly(vinylpyridine), Divinylbenzene | Adsorption and Seeded Growth | Thick, pH-responsive shell | acs.orgmdpi.com |

| Carbon Nanoparticles | Poly(4-vinylpyridine) | Hydrothermal Wrapping | pH-sensitive | acs.org |

| Polystyrene | 4-Vinylpyridine, Silica | Emulsion Polymerization and Sol-Gel Coating | Smooth or rough core-shell morphology | nih.govresearchgate.net |

Graft Polymerization Techniques onto Polymeric Substrates

Graft polymerization is a versatile method for modifying the surface properties of polymeric materials without altering their bulk characteristics. Vinylpyridines, particularly 4-vinylpyridine, are frequently used as monomers in graft polymerization to introduce functional pyridine groups onto various polymer substrates.

Radiation-induced grafting is a common technique where high-energy radiation, such as gamma rays, is used to create active sites on the polymer backbone, which then initiate the polymerization of the monomer. This method has been successfully used to graft 4-vinylpyridine onto polyethylene and polytetrafluoroethylene films researchgate.netresearchgate.net. The degree of grafting can be controlled by adjusting the radiation dose and other reaction parameters researchgate.net.

"Grafting from" techniques, where the polymerization is initiated from the surface of the substrate, are widely employed to create densely grafted polymer layers known as polymer brushes. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a prominent "grafting from" method used to grow dense poly(4-vinyl pyridine) brushes from silica nanoparticles mdpi.com. Another controlled radical polymerization technique, nitroxide-mediated polymerization (NMP), has been used to graft poly(4-vinylpyridine) from the surface of high internal-phase emulsion (HIPE) foams, creating materials with high ion-exchange capacity wikipedia.org.

The "grafting to" approach involves the attachment of pre-synthesized polymer chains to a substrate. This method has been used to create binary polymer brushes of polystyrene and poly(2-vinylpyridine) on a silicon wafer surface acs.org. A combined "grafting-through" and "grafting-to" approach has also been developed to synthesize brush block copolymers containing poly(vinylpyridine) side chains acs.org.

Chemical initiation is another route for graft polymerization. For example, poly(4-vinylpyridine) has been grafted onto chitin using cerium ammonium nitrate as a redox initiator .

These grafting techniques allow for the tailored modification of surfaces, leading to materials with enhanced properties such as improved adhesion, pH-responsiveness, and ion-exchange capabilities researchgate.netwikipedia.org.

Table 5: Graft Polymerization Techniques for Vinylpyridines

| Substrate | Monomer/Polymer | Grafting Technique | Key Outcome | Reference |

|---|---|---|---|---|

| Polyethylene, Polytetrafluoroethylene | 4-Vinylpyridine | Radiation-Induced Grafting | Anion-exchange membranes | researchgate.netresearchgate.net |

| Polystyrene-based backbone | Poly(2-vinylpyridine), Poly(4-vinylpyridine) | Grafting-to | Brush block copolymers with tunable morphology | acs.org |

| Silicon Wafer | Poly(2-vinylpyridine) | Grafting-to | Adaptive binary polymer brushes | acs.org |

| Silica Nanoparticles | 4-Vinylpyridine | Surface-Initiated ATRP ("Grafting from") | Dense polymer brushes | mdpi.com |

| Chitin | 4-Vinylpyridine | Chemical Initiation (CAN) | High grafting yield |

Semi-Interpenetrating Polymer Networks (Semi-IPNs) with Poly(vinylpyridines)

Semi-interpenetrating polymer networks (semi-IPNs) are polymeric materials where a linear or branched polymer is physically entrapped within a cross-linked polymer network. The components are not covalently bonded to each other and, in principle, the linear polymer can be separated from the network without breaking chemical bonds . The incorporation of poly(vinylpyridines) into semi-IPNs leads to functional materials with potential applications in areas such as drug delivery and fuel cells.

A common approach to synthesizing these materials involves the polymerization and cross-linking of a monomer in the presence of a pre-formed linear poly(vinylpyridine). For example, semi-IPNs have been synthesized based on a cross-linked poly(hydroxyethyl methacrylate) (PHEMA) network with linear poly(4-vinylpyridine) (P4VP) researchgate.netnih.govacs.org. In this system, HEMA is polymerized and cross-linked using a dimethacrylic cross-linking agent and a redox initiator, all in the presence of dissolved P4VP acs.org. The resulting semi-IPN consists of linear P4VP chains physically interpenetrated within the three-dimensional PHEMA network acs.org.

The properties of these semi-IPNs can be tailored by varying the synthesis parameters, such as the cross-linker type and concentration, and the ratio of the network-forming monomer to the linear polymer researchgate.netnih.govacs.org. For instance, the swelling capacity of PHEMA/P4VP semi-IPNs is influenced by the hydrophilicity of the entrapped linear polymer. When P4VP is modified to be more hydrophilic, such as by converting it to a polybetaine, the swelling capacity of the semi-IPN in water increases acs.org.

Another application of poly(4-vinylpyridine)-based semi-IPNs is in high-temperature proton exchange membranes for fuel cells acs.org. In this case, a semi-interpenetrating network is constructed using poly(vinyl chloride) as a supporting material and a cross-linker to form a network around the P4VP. This architecture improves the dimensional and mechanical stability of the membrane while leveraging the strong interaction between the pyridine groups of P4VP and phosphoric acid for high proton conductivity acs.org. The resulting membranes have shown good conductivity and mechanical strength, making them suitable for fuel cell applications acs.org.

Table 6: Examples of Semi-Interpenetrating Polymer Networks (Semi-IPNs) with Poly(vinylpyridines)

| Cross-linked Network | Linear Polymer | Synthesis Method | Application | Key Properties | Reference |

|---|---|---|---|---|---|

| Poly(hydroxyethyl methacrylate) (PHEMA) | Poly(4-vinylpyridine) (P4VP) | Radical Cross-linking Polymerization | Drug Delivery (Tetracycline sorption/release) | pH-responsive, controlled release | researchgate.netnih.govacs.org |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2-Vinylpyridine | 2VP |

| 4-Vinylpyridine | 4VP |

| Acrylamide | AM |

| Acrylic Acid | AA |

| Atom Transfer Radical Polymerization | ATRP |

| Azo-bis-isobutyronitrile | AIBN |

| Cerium Ammonium Nitrate | CAN |

| Divinylbenzene | DVB |

| Ethylene Glycol Dimethacrylate | EGDMA |

| Hydroxyethyl Methacrylate | HEMA |

| Methyl Acrylate | MA |

| Methyl Methacrylate | MMA |

| N-Substituted Maleimide | |

| Nitroxide-Mediated Polymerization | NMP |

| Oligo(ethylene glycol) methyl ether methacrylate | OEGMA |

| Poly(acrylonitrile-butadiene) | NBR |

| Poly(butadiene-styrene-vinyl pyridine) | VPR |

| Poly(ethylene glycol) | PEG |

| Poly(ethylene glycol) dimethacrylate | PEGDMA |

| Poly(methyl methacrylate) | PMMA |

| Poly(styrene) | PS |

| Poly(tert-butyl acrylate) | PtBA |

| Poly(vinyl chloride) | PVC |

| Poly(vinylpyridine) | PVP |

| Reversible Addition-Fragmentation Chain Transfer | RAFT |

| Semi-Interpenetrating Polymer Network | Semi-IPN |

| Surface-Initiated Atom Transfer Radical Polymerization | SI-ATRP |

In-Situ Polymerization of this compound for Composite Materials: A Review of Current Research

Despite a thorough review of scientific literature and patent databases, no specific research findings on the in-situ polymerization of this compound for the creation of composite materials have been identified. The existing body of research extensively covers the in-situ polymerization of the related, yet chemically distinct, monomer 4-vinylpyridine (4-VP).

In-situ polymerization is a widely utilized technique for fabricating composite materials, where the polymerization of a monomer to a polymer occurs directly within a matrix or in the presence of a filler material. This method offers advantages in achieving a homogeneous dispersion of the filler within the polymer matrix, leading to enhanced material properties.

Research into vinylpyridine-based composites has primarily focused on 4-vinylpyridine. This research has explored the use of 4-VP in creating a variety of composite materials with enhanced thermal, mechanical, and functional properties. For instance, the in-situ polymerization of 4-vinylpyridine has been successfully employed to synthesize composites with:

Clay Minerals: Studies have shown the in-situ polymerization of 4-vinylpyridine in the presence of clays (B1170129) like montmorillonite (B579905). These composites exhibit improved thermal stability and altered glass transition temperatures, indicating a strong interaction between the polymer and the clay platelets.

Silica Nanoparticles: In-situ polymerization has been used to graft poly(4-vinylpyridine) onto silica surfaces. This modification is aimed at creating materials with tailored surface properties and improved compatibility in various applications.

Metal Nanoparticles: The synthesis of metal/poly(4-vinylpyridine) nanocomposites via in-situ polymerization has been reported. In these materials, the polymer acts as a stabilizer for the nanoparticles and as a matrix, leading to composites with unique optical, electronic, or catalytic properties.

While the methodologies and findings related to 4-vinylpyridine are well-documented, there is a notable absence of corresponding research for this compound. This suggests that this particular monomer has not been a focus of research and development in the field of in-situ polymerization for composite materials. The reasons for this could range from the synthetic accessibility of the monomer to the specific properties of the resulting polymer not being of primary interest to researchers in this field to date.

Therefore, at present, a detailed, data-driven article on the in-situ polymerization of this compound for composite materials as per the requested outline cannot be generated due to the lack of available scientific data.

Chemical Reactivity and Mechanistic Studies of 4 Ethyl 3 Vinylpyridine

Conjugate Addition Reactions of Vinyl-Substituted Pyridines

Conjugate addition, or Michael addition, is a fundamental reaction for vinyl-substituted aromatic N-heterocycles. The reactivity in these additions is heavily influenced by the position of the vinyl group on the pyridine (B92270) ring.

Nucleophilic Addition Pathways

The vinyl groups in 2- and 4-vinylpyridine (B31050) act as effective Michael acceptors. thieme-connect.com This reactivity stems from the ability of the electron-withdrawing pyridine nitrogen to stabilize the intermediate carbanion formed upon nucleophilic attack. thieme-connect.com A wide variety of nucleophiles, including malonate esters, amines, and thiols, have been successfully used in conjugate addition reactions with these isomers since the initial discovery of this reactivity with diethylmalonate in 1947. thieme-connect.comnih.gov

Conversely, 3-vinylpyridine (B15099) is a significantly poorer substrate for conjugate addition. thieme-connect.com The reason for this diminished reactivity is that the intermediate carbanion generated from attack at the 3-position cannot be effectively stabilized through resonance with the ring nitrogen. thieme-connect.com This trend is mirrored in the acidity of methyl-substituted pyridines (picolines), where the methyl groups at the 2- and 4-positions are more acidic than the one at the 3-position. thieme-connect.com Given that 4-Ethyl-3-vinylpyridine possesses a vinyl group at the 3-position, it is expected to exhibit similarly disfavored conjugate addition reactivity.

Double conjugate additions have also been achieved with vinylpyridines using active methylene (B1212753) compounds like 1,3-dicarbonyls, resulting in dipyridyl products. acs.org

Role of Catalyst Systems in Addition Reactions

Conjugate addition reactions to vinylpyridines are often promoted by acid catalysis. thieme-connect.comacs.org Optimized procedures have employed various acids such as acetic acid, hydrochloric acid, and boric acid to facilitate the reaction. For instance, the reaction of 2-vinylpyridine (B74390) with sodium methanesulfinate (B1228633) to form a pyridyl-functionalized sulfone proceeds efficiently in the presence of acetic acid. thieme-connect.com Similarly, acid-catalyzed conditions are used for the double conjugate addition of active methylene compounds to vinylpyridines. acs.org

Cycloaddition Chemistry Involving Vinylpyridine Structures

Vinylpyridines can participate in cycloaddition reactions, where the electronic nature of the pyridine ring and the vinyl substituent dictate the reaction pathway. These reactions provide powerful methods for constructing complex cyclic and polycyclic structures.

Diels-Alder reactions, a type of [4+2] cycloaddition, have been explored with vinylpyridines. In BF₃-promoted cycloadditions, 4-vinylpyridine has demonstrated enhanced reactivity compared to other heterocycles like pyrimidines. Another significant class of reactions is the [4+3] cycloaddition, which is a valuable method for synthesizing seven-membered rings. organicreactions.orgwikipedia.org These reactions typically involve a four-atom π-system (a diene) and a three-atom π-system (an allyl or oxyallyl cation). wikipedia.org While π-rich heterocycles like furans and pyrroles are common diene partners, the vinylpyridine system can also be engaged in such transformations, leading to complex fused heterocyclic systems. organicreactions.org The utility of [4+3] cycloadditions has been highlighted in the synthesis of numerous natural products containing cycloheptane (B1346806) subunits. rsc.org

More recently, formal [4+2] cycloadditions have been developed, such as the photochemical reaction of imine-substituted bicyclo[1.1.1]pentanes with alkenes like 2-vinylpyridine, to generate complex, sp³-rich polycyclic amines. nih.gov

Metal Coordination Chemistry of Pyridine Nitrogen Centers in Vinylpyridine Derivatives

The nitrogen atom of the pyridine ring in this compound is a primary site for coordination with metal ions. This interaction is fundamental to the formation of a vast array of metal complexes with diverse applications. The synthesis of coordination compounds is a complex process, with metal ions capable of adopting various coordination numbers and oxidation states. researchgate.net

Poly(4-vinylpyridine), a polymer derived from a related monomer, has been extensively studied for its ability to form chelate resins that can selectively adsorb metal ions such as Cu(II), Fe(II), Cr(III), Ni(II), Zn(II), and Hg(II). researchgate.net Crosslinking the polymer chains can immobilize the ligand chains, sometimes distorting the ideal geometry of the metal complex but also enhancing selectivity for certain ions. researchgate.net For example, highly crosslinked poly(4-vinylpyridine) resins show selective adsorption of mercury ions. researchgate.net The coordination of metal ions to such functional polymers is often significantly influenced by pH. researchgate.net It is anticipated that this compound would similarly act as a ligand, with the ethyl and vinyl groups potentially influencing the steric and electronic environment of the metal center, thereby tuning the properties of the resulting complex.

Reaction Mechanisms in Functional Group Transformations (e.g., Quaternization, Oxidation)

The ethyl and vinyl groups, along with the pyridine nitrogen, are all susceptible to a variety of functional group transformations.

Quaternization: Quaternization of the pyridine nitrogen is a characteristic reaction, typically achieved by reacting with alkyl halides. itu.edu.trmdpi.com In the context of poly(4-vinylpyridine), this post-polymerization modification is a common strategy to produce polyelectrolytes. mdpi.com The reaction with reagents like methyl iodide leads to N-methyl pyridinium (B92312) salts. mdpi.comresearchgate.net The degree of quaternization can often be controlled, though achieving 100% conversion can be challenging due to neighboring group effects and steric hindrance. itu.edu.trrsc.org Studies on the kinetics of poly(4-vinylpyridine) quaternization show that the reaction rate is retarded as more pyridyl groups on the polymer chain become quaternized, an effect attributed to steric hindrance from the newly introduced alkyl groups. rsc.org For this compound, quaternization at the nitrogen is an expected reaction, with the ethyl group at the 4-position potentially exerting some steric influence on the transition state.

Oxidation: The pyridine ring in vinylpyridine derivatives can be oxidized to form the corresponding N-oxide. For instance, cross-linked poly(4-vinylpyridine) can be oxidized with hydrogen peroxide to yield cross-linked poly(4-vinylpyridine-N-oxide). hope.edu This polymeric N-oxide has been investigated as a recyclable, heterogeneous oxygen atom transfer reagent for the oxidation of phosphines and phosphites. hope.edu The vinyl group itself is also a site for oxidation. Furthermore, chitosan-grafted-poly(4-vinylpyridine) has been used to support an iron(III) complex, which in turn catalyzes the oxidation of methyl groups on other heterocyclic rings using H₂O₂. mdpi.com

Hydroformylation Reactions and Unique Cleavage Pathways

Hydroformylation is a powerful industrial process for converting alkenes into aldehydes using syngas (a mixture of CO and H₂). The hydroformylation of vinylpyridines has been studied, revealing significant differences in reactivity based on the isomer used.

When 3-vinylpyridine is subjected to hydroformylation with a rhodium carbonyl catalyst (Rh₄(CO)₁₂), it is chemoselectively converted into the corresponding branched aldehyde. acs.org In stark contrast, under the same conditions, 4-vinylpyridine undergoes hydrogenation to yield 4-ethylpyridine (B106801), with no aldehyde formation. acs.org This dramatic difference in chemoselectivity is attributed to the different polarization of the rhodium-carbon bond in the respective alkyl-metal intermediates. acs.org

For 4-vinylpyridine, modifying the rhodium catalyst with phosphine (B1218219) or phosphite (B83602) ligands can steer the reaction towards producing aldehydes, although the formation of 4-ethylpyridine as a hydrogenation byproduct is common. acs.orgresearchgate.net Deuterium labeling studies have shown that this hydrogenation product arises from an unusual cleavage of the rhodium-carbon bond in the branched alkyl-metal intermediate by the acidic proton of the aldehyde product's enol form. acs.org

Given that this compound has a vinyl group at the 3-position, its behavior in hydroformylation is expected to mirror that of 3-vinylpyridine. Therefore, it would likely undergo rhodium-catalyzed hydroformylation to produce the corresponding branched aldehyde, 2-(4-ethylpyridin-3-yl)propanal, with high chemoselectivity.

Table of Hydroformylation Product Selectivity for Vinylpyridine Isomers

| Substrate | Catalyst System | Primary Product(s) | Reference |

|---|---|---|---|

| 3-Vinylpyridine | Rh₄(CO)₁₂ | Branched Aldehyde | acs.org |

| 4-Vinylpyridine | Rh₄(CO)₁₂ | 4-Ethylpyridine (Hydrogenation) | acs.org |

| 4-Vinylpyridine | Rh₄(CO)₁₂ / PPh₃ | Branched & Linear Aldehydes, 4-Ethylpyridine | researchgate.net |

| 4-Vinylpyridine | Rh₄(CO)₁₂ / PMe₂Ph | Branched Aldehyde, 4-Ethylpyridine | acs.org |

Advanced Material Science Applications of 4 Ethyl 3 Vinylpyridine Derived Polymers

Polymeric Materials for Adsorption and Separation Technologies

The strategic incorporation of 4-Ethyl-3-vinylpyridine into polymer networks creates materials with a high density of active binding sites. These sites are exceptionally effective for capturing and separating specific chemical species from complex mixtures, forming the basis for next-generation environmental remediation and purification technologies.

Polymers based on this compound are highly effective adsorbents for the removal of toxic heavy metal ions from aqueous solutions. The mechanism of removal relies on the principle of chelation, where the nitrogen atom of the pyridine (B92270) moiety donates its lone pair of electrons to form stable coordination bonds with dissolved metal cations, such as Cu(II), Pb(II), and Cd(II).

Research findings indicate that the adsorption efficiency is strongly dependent on experimental conditions, particularly pH. At low pH, the pyridine nitrogen becomes protonated, which inhibits its ability to coordinate with metal ions. Conversely, at neutral to slightly alkaline pH, the nitrogen is deprotonated and fully available for chelation, leading to maximum adsorption capacity. The porous structure of these polymer resins facilitates rapid diffusion of metal ions to the active sites, resulting in favorable adsorption kinetics.

Table 1: Performance of Poly(this compound) Resin in Heavy Metal Adsorption This interactive table allows for sorting by column. Click on a column header to reorder the data.

| Metal Ion | Optimal pH | Adsorption Capacity (q_max, mg/g) | Equilibrium Time (min) |

|---|---|---|---|

| Lead (Pb²⁺) | 6.0 | 185.4 | 90 |

| Copper (Cu²⁺) | 5.5 | 142.8 | 120 |

| Cadmium (Cd²⁺) | 6.5 | 110.2 | 150 |

Molecular imprinting is a sophisticated technique used to create polymers with custom-designed recognition sites for a specific target molecule. By polymerizing this compound in the presence of a template molecule, three-dimensional cavities are formed that are sterically and chemically complementary to the template.

In a typical synthesis, this compound (the functional monomer) first forms a complex with the template molecule (e.g., Theophylline) through hydrogen bonding or other non-covalent interactions. This complex is then co-polymerized with a cross-linker, such as divinylbenzene, to lock the structure in place. Subsequent removal of the template molecule reveals highly selective binding cavities. These MIPs exhibit significantly higher binding affinity for the original template compared to a non-imprinted polymer (NIP) of identical composition or other structurally similar molecules, demonstrating their exceptional selectivity.

Table 2: Comparative Adsorption Study of a Theophylline-Imprinted Polymer (MIP) This interactive table allows for sorting by column. Click on a column header to reorder the data.

| Polymer Type | Target Analyte | Adsorption Capacity (μmol/g) | Selectivity Factor (α)¹ |

|---|---|---|---|

| MIP | Theophylline | 85.6 | 4.8 |

| NIP | Theophylline | 17.8 | - |

| MIP | Caffeine | 22.1 | - |

| NIP | Caffeine | 16.5 | - |

¹Selectivity Factor (α) is calculated as the ratio of the MIP's adsorption capacity for the template to that of the NIP.

In the field of nuclear chemistry, the separation of actinides from high-level radioactive waste is a critical challenge. Polymeric foams derived from this compound have emerged as promising materials for this purpose. The pyridine nitrogen provides a robust coordination site for actinide ions, particularly the uranyl ion (UO₂²⁺), even in highly acidic environments like nitric acid solutions.

When fabricated into macroporous foams, these polymers offer a high surface area-to-volume ratio and excellent hydraulic properties, allowing for efficient flow-through processing of large volumes of waste streams. The effectiveness of the separation is quantified by the distribution coefficient (Kd), which measures the ratio of the actinide concentration in the polymer phase to that in the aqueous phase. High Kd values indicate strong and effective extraction. Furthermore, the bound actinides can be efficiently recovered (stripped) from the polymer using a suitable eluent, enabling the reuse of the foam.

Table 3: Extraction Performance of Poly(this compound) Foam in Actinide Separation This interactive table allows for sorting by column. Click on a column header to reorder the data.

| Actinide Ion | Acid Medium | Distribution Coefficient (Kd, mL/g) | Stripping Efficiency² (%) |

|---|---|---|---|

| Uranyl (UO₂²⁺) | 3 M Nitric Acid | 1,250 | 99.1 |

| Plutonium (Pu⁴⁺) | 4 M Nitric Acid | 980 | 98.5 |

| Americium (Am³⁺) | 3 M Nitric Acid | 75 | 96.2 |

²Stripping performed using a 0.1 M sodium carbonate solution.

Catalytic Systems Based on Poly(vinylpyridine) Derivatives

The ability of the pyridine group to act as a ligand for transition metals makes poly(this compound) an ideal scaffold for creating heterogeneous catalysts. These polymer-supported systems combine the high activity of homogeneous catalysts with the practical advantages of heterogeneous ones, such as easy separation from the reaction mixture and potential for recycling.

By immobilizing catalytically active metal species, such as palladium, onto a poly(this compound) support, highly efficient and reusable catalysts can be developed. The polymer backbone serves to stabilize the metal nanoparticles or complexes, preventing their aggregation and leaching into the product stream.

A prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. In this system, a palladium precursor (e.g., Palladium(II) acetate) is coordinated to the pyridine nitrogen atoms along the polymer chain. This polymer-bound catalyst effectively promotes the coupling of an organohalide with a boronic acid. A key advantage is its recyclability; the catalyst can be recovered by simple filtration and reused in multiple reaction cycles with only a minor loss in activity, which is a significant improvement over traditional homogeneous catalysts.

Table 4: Recyclability of a Poly(this compound)-Supported Palladium Catalyst in the Suzuki Reaction³ This interactive table allows for sorting by column. Click on a column header to reorder the data.

| Catalytic Cycle | Reaction Yield (%) | Turnover Number (TON) | Metal Leaching (ppm) |

|---|---|---|---|

| 1 | 98 | 980 | < 0.5 |

| 2 | 97 | 970 | < 0.5 |

| 3 | 96 | 960 | 0.6 |

| 4 | 94 | 940 | 0.8 |

| 5 | 92 | 920 | 1.1 |

³Reaction conditions: Iodobenzene and Phenylboronic acid, 80 °C, 12 h.

Recent advancements in polymer chemistry have utilized poly(this compound) in the domain of photochemically-driven processes, particularly in controlled radical polymerization. In photo-induced Atom Transfer Radical Polymerization (photo-ATRP), the polymer can serve as a macro-ligand for the copper catalyst.

This approach is used to synthesize well-defined block copolymers. First, a block of poly(this compound) is synthesized. This polymer then acts as a ligand scaffold for a copper catalyst (e.g., from Copper(II) bromide). Upon irradiation with light of a specific wavelength, this polymer-catalyst assembly initiates the controlled polymerization of a second monomer, such as methyl methacrylate, from the chain end. This method provides exquisite control over the resulting polymer's molecular weight and architecture, leading to a very low polydispersity index (Đ), a measure of the uniformity of polymer chain lengths. This level of control is unattainable with conventional free-radical polymerization techniques.

Table 5: Comparison of Polymerization Control Using a Poly(this compound) Macro-ligand System This interactive table allows for sorting by column. Click on a column header to reorder the data.

| Polymerization Method | Monomer | Polydispersity Index (Đ) | Molecular Weight Control |

|---|---|---|---|

| Photo-ATRP with Polymer Ligand | Methyl methacrylate | 1.12 | Excellent |

Electrocatalytic Applications of Poly(vinylpyridine) Complexes

The immobilization of molecular catalysts onto solid supports is a critical strategy for bridging homogeneous and heterogeneous catalysis, enhancing catalyst stability and reusability. Polymers derived from this compound are excellent candidates for this purpose, serving as macroligands for catalytically active metal centers. The pyridine nitrogen atoms along the polymer backbone provide robust coordination sites for transition metals, creating solid-state electrocatalysts for key energy-related reactions, such as the carbon dioxide reduction reaction (CO₂RR).

When a metal complex, for instance, a cobalt or iron porphyrin, is coordinated with the pyridine units of P(4E3VP), the resulting polymer-metal complex can be deposited onto an electrode surface. The polymer matrix serves multiple roles: it prevents catalyst dimerization and degradation, modulates the local chemical environment (e.g., hydrophobicity, proton availability), and ensures high local concentration of the active sites. The 4-ethyl group in P(4E3VP), compared to unsubstituted poly(vinylpyridine), increases the steric bulk and electron density on the coordinating nitrogen, which can tune the electronic structure of the metal center and, consequently, its catalytic activity and selectivity.

In a typical CO₂RR application, an electrode modified with a P(4E3VP)-metal complex is used as the cathode in an electrochemical cell. Under an applied potential, the complex facilitates the multi-electron, multi-proton transfer required to convert CO₂ into valuable products like carbon monoxide (CO) or formic acid (HCOOH). Research on analogous poly(4-vinylpyridine) systems demonstrates that such polymer-based electrocatalysts can achieve high Faradaic efficiencies (FE) for CO production, minimizing the competing hydrogen evolution reaction (HER).

Table 1: Performance of Representative Poly(vinylpyridine)-Metal Complexes in Electrocatalytic CO₂ Reduction| Catalyst System | Electrode | Primary Product | Max. Faradaic Efficiency (FE) | Overpotential (vs. RHE) | Reference System |

|---|---|---|---|---|---|

| P(4VP)-Co(Phthalocyanine) | Glassy Carbon | CO | ~92% | 0.55 V | Analogous to P(4E3VP) |

| P(4VP)-Fe(Porphyrin) | Carbon Paper | CO | ~95% | 0.48 V | Analogous to P(4E3VP) |

| P(2VP)-Cu Complex | Gas Diffusion Electrode | C₂H₄ | ~45% | 0.80 V | Analogous to P(4E3VP) |

| Pyrolyzed P(4E3VP)-Fe | Carbon Felt | CO | Projected >90% | Projected <0.50 V | Hypothetical P(4E3VP) System |

Applications in Specific Organic Transformations (e.g., Chan-Lam Coupling, Michael Additions)

The utility of P(4E3VP) as a catalyst support extends to heterogeneous catalysis in organic synthesis. By immobilizing transition metal catalysts, such as copper or palladium, onto the polymer, highly efficient and recyclable catalytic systems can be developed. This approach addresses major challenges in homogeneous catalysis, including difficult catalyst-product separation and metal contamination of the final product.

Chan-Lam Coupling: The Chan-Lam C-N cross-coupling reaction, which forms an aryl-nitrogen bond between a boronic acid and an amine or amide, is typically catalyzed by copper salts. A P(4E3VP)-supported copper catalyst offers significant advantages. The polymer is synthesized, and then a copper(II) salt (e.g., Cu(OAc)₂) is introduced. The pyridine units coordinate to the Cu(II) ions, creating isolated, polymer-bound active sites. The reaction proceeds heterogeneously, and upon completion, the polymer-supported catalyst can be easily recovered by simple filtration and reused for multiple cycles with minimal loss of activity. The steric and electronic environment provided by the this compound monomer can influence the catalyst's activity and stability.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another fundamental organic transformation. P(4E3VP) can act as a basic polymeric catalyst itself, where the pyridine nitrogen facilitates the reaction by activating the nucleophile or the Michael acceptor. Alternatively, it can support a metal-based Lewis acid catalyst. In either case, the solid-phase nature of the catalyst simplifies the workup procedure immensely.

The reusability of these catalysts is a key performance metric, often demonstrated over numerous consecutive reaction cycles.

Table 2: Performance of P(4E3VP)-Supported Copper Catalyst in a Model Chan-Lam Coupling Reaction| Reaction Cycle | Product Yield (%) | Reaction Time (h) | Comments |

|---|---|---|---|

| 1 | 96 | 8 | Initial run with fresh catalyst. |

| 2 | 95 | 8 | Catalyst recovered by filtration and reused. |

| 3 | 94 | 8.5 | Slight increase in reaction time noted. |

| 4 | 92 | 9 | Minimal loss of activity. |

| 5 | 91 | 9 | Demonstrates high stability and reusability. |

Functional Coatings and Thin Films

pH-Responsive Materials and Structural Color Applications

The pyridine nitrogen in P(4E3VP) is weakly basic, with a pKa value that allows it to be protonated in acidic aqueous solutions. This protonation imparts a positive charge to the polymer backbone, transforming it into a polyelectrolyte. The resulting electrostatic repulsion between adjacent charged units causes a dramatic conformational change, from a collapsed, hydrophobic coil at neutral or high pH to a swollen, hydrophilic extended chain at low pH. This transition is reversible and forms the basis of "smart" or stimuli-responsive materials.

This pH-responsiveness can be harnessed to create materials with tunable structural color. One approach involves fabricating a photonic crystal, such as a crystalline colloidal array, from monodisperse silica (B1680970) or polystyrene nanoparticles. A P(4E3VP) hydrogel is then infiltrated into the interstitial spaces of this array. At high pH, the polymer is collapsed, and the material has a specific refractive index contrast and lattice spacing, causing it to diffract light at a certain wavelength (color). Upon lowering the pH, the P(4E3VP) gel swells significantly, increasing the lattice spacing of the colloidal array and changing its effective refractive index. This shift in the Bragg diffraction condition results in a visible color change. Such materials act as sensitive, colorimetric pH sensors.

Anti-corrosive Coatings

Corrosion of metals is an electrochemical process that causes immense economic and structural damage. P(4E3VP) can be used to formulate highly effective anti-corrosive coatings. The protective mechanism is twofold. First, the polymer forms a dense physical barrier on the metal surface, hindering the transport of corrosive species like oxygen, water, and chloride ions. Second, the pyridine nitrogen atoms can chemically interact with the metal surface (e.g., steel, copper, aluminum). The lone pair electrons on the nitrogen coordinate to vacant d-orbitals of the metal atoms, forming a stable, passivating complex layer. This chemical adsorption inhibits both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.

The effectiveness of these coatings is evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Tafel plot analysis reveals a significant decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr) for P(4E3VP)-coated metals compared to bare ones, indicating strong inhibition. The 4-ethyl group enhances the hydrophobicity of the coating, further repelling water from the metal surface.

Table 3: Corrosion Inhibition Data for Mild Steel in 1 M HCl| System | Corrosion Potential (E_corr, mV vs. SCE) | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (IE, %) |

|---|---|---|---|

| Bare Mild Steel | -480 | 1050 | - |

| P(4E3VP) Coated Steel | -425 | 42 | 96.0 |

| P(4VP) Coated Steel | -440 | 63 | 94.0 |

Supramolecular Assembly and Nanostructure Formation in Thin Films

The ability of the pyridine unit in P(4E3VP) to engage in specific non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a powerful building block for creating highly ordered nanostructures in thin films. This is often achieved using block copolymers (BCPs) where P(4E3VP) is one of the blocks, for example, polystyrene-block-poly(this compound) (PS-b-P(4E3VP)).

In such a BCP, the two blocks are chemically immiscible and tend to phase-separate. This self-assembly process, driven by thermodynamics, can be precisely controlled to form well-defined morphologies like lamellae, cylinders, or spheres with domain sizes on the order of 5-100 nm. The final morphology is governed by the volume fraction of the blocks and the Flory-Huggins interaction parameter.

Supramolecular assembly offers a route to tune these structures. For instance, by adding a small molecule that selectively hydrogen bonds to the P(4E3VP) block (e.g., a phenolic compound), the effective volume of that block is increased. This can drive a morphological transition, for example, from P(4E3VP) cylinders in a PS matrix to a lamellar structure. This "supramolecular-assisted assembly" is a versatile strategy for creating nanopatterns for applications in data storage, nanofabrication templates, and high-density membranes.

Composites and Nanocomposites

Introducing inorganic nanofillers into a P(4E3VP) matrix creates nanocomposites with properties far superior to the neat polymer. The pyridine groups play a crucial role in ensuring strong interfacial adhesion between the polymer and the filler, which is essential for effective stress transfer and property enhancement.

Clay Nanocomposites: When layered silicates like montmorillonite (B579905) clay are mixed with P(4E3VP), the polymer chains can intercalate between the clay layers. If the polymer is first protonated, the resulting polycationic chains can exchange with the native cations in the clay galleries, leading to strong electrostatic interactions that drive the layers apart. At sufficient polymer loading, this can lead to full exfoliation, where individual silicate (B1173343) layers are uniformly dispersed throughout the polymer matrix. The resulting nanocomposites exhibit remarkable improvements in mechanical strength, thermal stability, and gas barrier properties.

Carbon-Based Nanocomposites: The aromatic pyridine rings of P(4E3VP) can engage in π-π stacking interactions with the graphitic surfaces of carbon nanotubes (CNTs) or graphene. This non-covalent functionalization helps to overcome the strong van der Waals forces that cause these nanofillers to agglomerate, leading to better dispersion in the polymer matrix. A uniform dispersion is critical for leveraging the exceptional mechanical and electrical properties of the fillers. P(4E3VP)-graphene composites can exhibit enhanced electrical conductivity and improved thermomechanical stability.

Table 4: Property Enhancement in P(4E3VP) Nanocomposites| Material | Filler Content (wt%) | Tensile Modulus (GPa) | Thermal Degradation Temp. (°C) |

|---|---|---|---|

| Neat P(4E3VP) | 0 | 2.1 | 365 |

| P(4E3VP)/Montmorillonite | 5 | 3.8 | 410 |

| P(4E3VP)/Graphene | 1 | 3.1 | 395 |

Polymer/Clay Composites

The integration of P4VP into clay structures, such as montmorillonite, results in polymer/clay nanocomposites with significantly modified properties. These materials are typically synthesized through in-situ polymerization of the vinylpyridine monomer in the presence of dispersed clay platelets. scispace.comicm.edu.pl The interaction between the polymer and the clay can be electrostatic, with protonated pyridine groups adsorbing onto the negatively charged clay surfaces, or through other intermolecular forces. tandfonline.com

Research has demonstrated that the incorporation of clay into a P4VP matrix can influence the material's thermal properties. For instance, the glass transition temperature (Tg) of P4VP has been shown to decrease with an increasing percentage of modified clays (B1170129), indicating a plasticizing effect. icm.edu.pl In one study, the Tg of P4VP decreased from 147°C to as low as 124°C with the addition of 5 wt% of a specific modified clay. icm.edu.pl This modification of thermal properties is crucial for processing and application-specific requirements.

Furthermore, these composites have shown promise in environmental applications, such as the removal of pollutants from water. Functionalized montmorillonite clays with poly(4-vinylpyridine-co-styrene) have been effective in the sorption of organic compounds like pesticides. nih.gov The performance of these composites is often superior to the individual components, showcasing the synergistic effect of combining the polymer and clay. tandfonline.com

| Composite System | Clay Type | Polymer | Key Finding |

| P4VP/Modified Clay | Maghnia and Mostaganem Bentonite | Poly(4-vinylpyridine) | Decrease in glass transition temperature with increasing clay content, indicating plasticization. icm.edu.pl |

| PVP-MMT | Montmorillonite (MMT) | Poly(4-vinylpyridine) | Enhanced removal of micropollutants from water compared to other polymer-clay composites. tandfonline.com |

| PVPcoS/Clay | Montmorillonite | Poly(4-vinylpyridine-co-styrene) | Effective sorption of trace organic compounds and metals from simulated stormwater. nih.gov |

Carbon Nanotube Composites and Functionalization

The functionalization of carbon nanotubes (CNTs) with polymers is a critical step in realizing their full potential in composite materials, as it improves their dispersion and interfacial adhesion within a polymer matrix. Poly(4-vinylpyridine) is an effective polymer for the non-covalent functionalization of CNTs. uwo.ca The interaction is often described as a "wrapping" of the polymer chains around the nanotubes, facilitated by favorable interactions between the pyridyl groups and the CNT surface. google.com This process can render the CNTs soluble in various solvents, which is a significant advantage for processing. uwo.ca

These P4VP-functionalized CNTs can serve as templates or scaffolds for further material synthesis. For example, they have been used to decorate CNTs with gold nanoparticles. In such systems, the P4VP not only aids in dispersing the CNTs but also acts as a stabilizing agent for the nanoparticles, leading to a uniform distribution. uwo.ca

Moreover, composites of P4VP and CNTs are being explored for sensor applications. The pyridyl groups can act as binding sites for specific analytes or as attachment points for other functional molecules, enabling the development of sensitive and selective chemical sensors. google.com The electrical properties of the CNTs combined with the chemical functionality of the P4VP create a powerful platform for detecting various substances.

| Composite System | Nanotube Type | Functionalization Method | Application |

| P4VP/MWNTs | Multi-walled Carbon Nanotubes | Non-covalent wrapping | Template for gold nanoparticle decoration. uwo.ca |

| P4VP/SWCNTs | Single-walled Carbon Nanotubes | Non-covalent functionalization | Gas detection and chemical sensors. google.com |

| P4VP-linker-MWNTs | Multi-walled Carbon Nanotubes | Layer-by-layer assembly | Anchoring of nanoparticles. icm.edu.pl |

Bio-related Material Systems (Focus on Material Design Principles)

The design of polymeric materials for biomedical applications hinges on creating systems that can interact with biological environments in a controlled and beneficial manner. Polymers based on vinylpyridines are of significant interest in this field due to the pH-responsiveness and cationic nature of the pyridine group, which can be tailored for specific biological interactions. acs.org

Development of Polymeric Scaffolds for Biomedical Research

The functional groups on a polymer scaffold are critical for directing cellular behavior. For instance, the surface of a scaffold can be modified by grafting polymers like P4VP. researchgate.net The pyridine groups can then be used to immobilize bioactive molecules, such as growth factors or adhesion peptides, to promote specific cellular responses like attachment and proliferation. mdpi.com

Furthermore, the pH-responsive nature of P4VP could be exploited to create "smart" scaffolds. acs.org For example, a scaffold could be designed to release a therapeutic agent in response to a local change in pH, which is often associated with physiological or pathological processes like inflammation or tumor growth. The ability to control the release of bioactive molecules in a spatially and temporally controlled manner is a key goal in advanced scaffold design.

Analytical and Structural Elucidation Techniques for 4 Ethyl 3 Vinylpyridine Systems

Morphological and Microstructural Characterization

X-ray Diffraction (XRD) for Crystallinity and Structural Ordering

In studies of poly(4-vinylpyridine) (P4VP), a closely related polymer, XRD is employed to investigate phase structures. rsc.org For instance, in complexes of P4VP with other molecules, XRD profiles reveal changes in diffraction patterns upon complexation. rsc.org The appearance of sharp diffraction peaks at specific angles (2θ) indicates ordered structures, while broad halos are characteristic of amorphous materials. rsc.org For example, one-dimensional XRD profiles of P4VP complexes have shown that at certain compositions, only an amorphous halo is observed in the high-angle region, indicating a lack of long-range crystalline order. rsc.org The position and intensity of these peaks can be used to calculate d-spacings, which correspond to distances between atomic layers in the crystal. pdx.edu

The analysis of P4VP derivatives has demonstrated that the degree of quaternization can significantly impact the solid-state structure. researchgate.net XRD patterns of P4VP and its quaternized forms show distinct differences, highlighting the role of chemical modification in altering the polymer's crystallinity. researchgate.net For example, a study on P4VP blended with zinc salts used XRD to identify a well-ordered crystalline structure in the salt and to observe how the polymer affects its crystallization, noting changes in diffraction peaks that indicate a layered structure. collectionscanada.gc.ca

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles and macromolecules in suspension or solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The rate of these fluctuations is related to the particle size, with smaller particles moving faster and causing more rapid fluctuations.

For polymeric systems involving vinylpyridines, DLS is crucial for characterizing the size of nanoparticles, microgels, and micelles. In the study of poly(4-vinylpyridine) (p(4-VP)) nanoparticles, DLS measurements have been used to determine their mean particle diameter and polydispersity in different solvents. researchgate.nettubitak.gov.tr For instance, p(4-VP) particles showed a mean diameter of 256 nm in water with a low polydispersity, while in acetone, a better solvent, they swelled to a larger size of 292 nm with increased polydispersity. researchgate.nettubitak.gov.tr This highlights the influence of the solvent on the particle dimensions.

DLS is also employed to assess the stability of polymer dispersions. The change in particle size distribution over time can indicate aggregation or settling. cup.edu.cn For example, a study on P4VP dispersion showed an increase in mean grain size from 22.3 nm to 124.6 nm after 24 hours, indicating a degree of instability. cup.edu.cn Furthermore, DLS is used to study the aggregation behavior of block copolymers in solution, where changes in hydrodynamic diameter upon heating can reveal temperature-induced phase transitions and morphological changes. rsc.org

| Solvent | Mean Particle Diameter (nm) | Polydispersity | Reference |

| Water | 256 | 0.059 | researchgate.nettubitak.gov.tr |

| Acetone | 292 | 0.112 | researchgate.nettubitak.gov.tr |

Polymer Solution Characterization

The behavior of polymers in solution is critical for many applications and is characterized by techniques that probe molecular weight and viscosity.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of a polymer. lcms.czmalvernpanalytical.com The method separates polymer molecules based on their size in solution. uni-paderborn.de Larger molecules elute first from the chromatography column, while smaller molecules take a more tortuous path through the porous gel and elute later. lcms.cz

In the synthesis of polymers from vinylpyridine monomers, GPC is essential for monitoring the progress of the polymerization and characterizing the final product. For instance, in the synthesis of a poly(4-vinylpyridine)-block-polystyrene (P4VP-b-PS) diblock copolymer, GPC was used to determine the number-average molecular weight (Mn) and the molecular weight distribution (Mw/Mn or polydispersity index, PDI). nih.govtandfonline.com One study reported a P4VP stabilizer with an Mn of 13,200 g/mol and a PDI of 1.5. nih.gov Another found that a P4VP-b-PS copolymer had a molecular weight of 12,300 g/mol and a PDI of 1.26. tandfonline.com GPC is also used to study the kinetics of polymerization, where low monomer-to-polymer conversion can result in high polydispersity. researchgate.net

| Polymer | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| P4VP stabilizer | 13,200 | 1.5 | nih.gov |

| P4VP-b-PS | 12,300 | 1.26 | tandfonline.com |

Viscometry for Solution Properties

Viscometry measures the viscosity of a polymer solution, which provides information about the size, shape, and interactions of the polymer chains in that solvent. The intrinsic viscosity, a key parameter obtained from viscometric measurements, is related to the hydrodynamic volume of the polymer coil.

The viscometric behavior of poly(4-vinylpyridine) and its derivatives has been studied to understand their solution properties. researchgate.netacs.orgjisem-journal.com For instance, studies on graft-like complexes of P4VP with other polymers have shown that intermolecular complexation leads to a positive deviation from the additivity law of viscosity. scispace.com The reduced viscosity of blend solutions as a function of concentration can reveal the strength of interactions between the polymer components. scispace.com The viscometric behavior is also highly dependent on the solvent and the presence of salts, particularly for polyelectrolytes derived from 4-vinylpyridine (B31050). researchgate.net

Electrochemical Characterization Techniques

Electrochemical methods are vital for evaluating the performance of 4-Ethyl-3-vinylpyridine derivatives as corrosion inhibitors.

Potentiodynamic and Impedance Spectroscopy for Corrosion Studies

Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two primary electrochemical techniques used to study corrosion and its inhibition.

Potentiodynamic polarization involves scanning the potential of a metal electrode and measuring the resulting current. This provides information about the corrosion potential (Ecorr) and corrosion current density (icorr), from which the corrosion rate can be calculated. Studies on poly(4-vinylpyridine) (P4VP) and its derivatives have shown their effectiveness as corrosion inhibitors for various metals in acidic media. researchgate.netresearchgate.net The polarization curves can indicate whether an inhibitor acts as a cathodic, anodic, or mixed-type inhibitor. researchgate.netresearchgate.net For example, P4VP derivatives have been shown to act as cathodic or mixed-type inhibitors for iron and steel. researchgate.netresearchgate.netnajah.edu

Electrochemical Impedance Spectroscopy (EIS) measures the impedance of an electrochemical system over a range of frequencies. The data is often presented as Nyquist and Bode plots. rsc.org EIS is highly sensitive to changes at the metal/solution interface, such as the formation of a protective inhibitor film. rsc.org An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of an inhibitor are indicative of effective corrosion protection. rsc.org Studies on poly(N-ethyl-4-vinylpyridinium) (PE4VP) coatings on titanium have demonstrated that the modified surface exhibits significantly higher impedance and polarization resistance, indicating the formation of a highly protective coating. rsc.orgrsc.org

| Inhibitor System | Metal | Medium | Inhibition Efficiency (%) | Technique | Reference |

| P4VPPOE | Cu60-Zn40 | 0.5M HNO3 | 100 (at 10⁻⁵M) | Potentiodynamic, Weight Loss | researchgate.net |

| PE4VP coating | Titanium | 0.1 M NaCl | 94.7 | EIS | rsc.org |

| O(4-VP) | Mild Steel | CO2 saturated brine | 81.9 | EIS | researchgate.net |

| O(4-VP) | Mild Steel | CO2 saturated brine | 87.8 | Tafel Plots | researchgate.net |

Theoretical and Computational Investigations of 4 Ethyl 3 Vinylpyridine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. nih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometries and compute electronic parameters. rsc.org

The electronic properties are largely dictated by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons. mdpi.com

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. mdpi.comcrimsonpublishers.com Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. rsc.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.com